molecular formula C17H34O3 B142827 Methyl 3-hydroxyhexadecanoate CAS No. 51883-36-4

Methyl 3-hydroxyhexadecanoate

Cat. No.: B142827
CAS No.: 51883-36-4
M. Wt: 286.4 g/mol
InChI Key: YBTWUESFQWFDMR-UHFFFAOYSA-N
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Description

3-Hydroxyhexadecanoic acid methyl ester, also known as methyl 3-hydroxyhexadecanoate, is an organic compound with the molecular formula C₁₇H₃₄O₃. It is a methyl ester derivative of 3-hydroxyhexadecanoic acid, a type of hydroxy fatty acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxyhexadecanoic acid methyl ester can be achieved through the transesterification of 3-hydroxyhexadecanoic acid with methanol. This reaction typically requires an acid or base catalyst to proceed efficiently. For example, sulfuric acid or sodium methoxide can be used as catalysts. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods: In an industrial setting, the production of 3-hydroxyhexadecanoic acid methyl ester can be optimized using enzyme-catalyzed processes. Lipases, which are enzymes that catalyze the hydrolysis of fats, can be employed to facilitate the transesterification reaction. This method is advantageous due to its mild reaction conditions and high specificity, leading to higher yields and fewer by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyhexadecanoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxyhexadecanoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxyhexadecanoic acid methyl ester involves its interaction with various molecular targets and pathways. In biochemical studies, it can act as a substrate for enzymes involved in lipid metabolism, such as lipases and esterases. These enzymes catalyze the hydrolysis of the ester bond, releasing 3-hydroxyhexadecanoic acid, which can then participate in further metabolic processes .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxyhexadecanoic acid methyl ester is unique due to its specific chain length and the presence of a hydroxyl group at the third carbon position. This structural feature imparts distinct physical and chemical properties, making it suitable for specific applications in biochemistry, pharmaceuticals, and biofuels .

Properties

IUPAC Name

methyl 3-hydroxyhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16,18H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTWUESFQWFDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966210
Record name Methyl 3-hydroxyhexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51883-36-4
Record name Methyl 3-hydroxyhexadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51883-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hydroxypalmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051883364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxyhexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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